molecular formula C17H21FN2O6S B5150640 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid

1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid

Katalognummer B5150640
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: QQCJOTLSTHTHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FMPAC is a small molecule that was first synthesized by researchers at Merck in 2003. Since then, it has been extensively studied for its potential applications in the development of new drugs for the treatment of diabetes, obesity, and other metabolic disorders. FMPAC is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, FMPAC can enhance insulin sensitivity and improve glucose uptake in the body.

Wirkmechanismus

FMPAC inhibits PTP1B by binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway and the subsequent enhancement of glucose uptake in the body.
Biochemical and Physiological Effects:
FMPAC has been shown to enhance insulin sensitivity and improve glucose uptake in vitro and in vivo. Moreover, FMPAC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

FMPAC is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, FMPAC has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on FMPAC, including the development of new analogs with improved solubility and potency, the identification of new targets for FMPAC, and the evaluation of the safety and efficacy of FMPAC in clinical trials. Moreover, FMPAC can be used as a tool for studying the role of PTP1B in other physiological processes, such as cancer and inflammation.

Synthesemethoden

The synthesis of FMPAC involves several steps, including the preparation of the key intermediate, 2-fluoro-5-nitrobenzoyl chloride, and the coupling of this intermediate with piperidinecarboxylic acid. The final step involves the addition of morpholine and sulfonamide to form the morpholinylsulfonyl group. The overall yield of FMPAC synthesis is approximately 20%.

Wissenschaftliche Forschungsanwendungen

FMPAC has been extensively studied for its potential applications in the development of new drugs for the treatment of diabetes, obesity, and other metabolic disorders. Several studies have shown that FMPAC can enhance insulin sensitivity and improve glucose uptake in vitro and in vivo. Moreover, FMPAC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

Eigenschaften

IUPAC Name

1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O6S/c18-15-2-1-13(27(24,25)20-7-9-26-10-8-20)11-14(15)16(21)19-5-3-12(4-6-19)17(22)23/h1-2,11-12H,3-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJOTLSTHTHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.